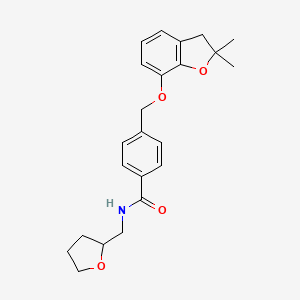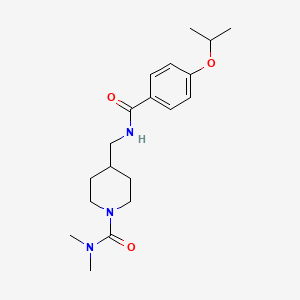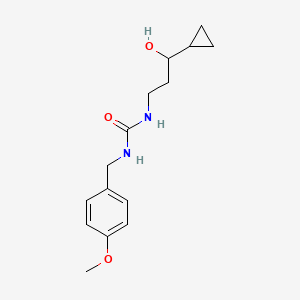![molecular formula C14H19N3 B2878887 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2310082-37-0](/img/structure/B2878887.png)
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrole-containing compounds like “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that generates a pyrrole ring from a 1,4-diketone and an amine . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The molecule contains a total of 32 bonds, including 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .Chemical Reactions Analysis
Pyrrole-containing compounds are known for their diverse reactivity. They can undergo a variety of reactions, including substitution, addition, and complexation reactions . The specific reactions that “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing pyrrolidine derivatives, which are crucial for creating compounds with potential biological activities. One study demonstrated the one-pot synthesis of pyrrolidines type 3,7-diazabicyclo [3.3.0] octane, exploring their antimicrobial and antioxidative activities. Although the tested compounds showed non-significant antimicrobial growth, one compound began to exert some antioxidative activity at higher concentrations, suggesting a potential area for further exploration in the development of antioxidant therapies (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).
Antimicrobial and Antifungal Applications
The synthesis of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts was evaluated for inhibitors of a β-Galactofuranosidase, although the compounds showed practically no inhibitory activity for the enzyme, indicating specific structural requirements for biological activity (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Antimicrobial and Cytotoxic Activities
A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives was developed, showing significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This study underscores the potential of pyrrolidine derivatives in developing new treatments for a variety of infectious diseases (Haddad et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
The compound interacts with PAR1, acting as an antagonist . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects of PAR1 activation
Biochemical Pathways
The antagonistic action of the compound on PAR1 affects the biochemical pathways associated with platelet aggregation . Thrombin, a key enzyme in the coagulation cascade, regulates platelet aggregation mainly through actions on PAR1 . By blocking PAR1, the compound can potentially disrupt these pathways and reduce the risk of thrombotic cardiovascular events .
Pharmacokinetics
Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of platelet aggregation . This can lead to a reduction in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
properties
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMKEZQJHCQWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)



![6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)


![2-Methyl-4-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]-1,3-oxazole](/img/structure/B2878821.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)
![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)

